5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide
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Description
5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide, also known as BAY 73-6691, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Studies involve the synthesis of complex molecules through multi-step chemical reactions. For instance, bromination reactions and subsequent modifications are common for creating halogenated pyridines, indicating potential pathways for synthesizing compounds like 5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide. Bromination and cyclization reactions are essential for constructing pyridine derivatives with specific functional groups (Bagley et al., 2004).
Characterization Methods : Characterization of newly synthesized compounds involves various spectroscopic techniques. Studies on similar compounds have utilized FT-IR, NMR spectroscopy, and X-ray diffraction to determine molecular structures and confirm the presence of desired substituents (Anuradha et al., 2014). These techniques are crucial for verifying the structure of this compound and similar compounds.
Chemical Properties and Interactions
- Molecular Interactions : The chemical properties and interactions of compounds like this compound can be inferred from studies focusing on the crystal packing, hydrogen bonding, and π-π stacking interactions. Such interactions are significant for understanding the compound's behavior in solid state and its potential applications in materials science or pharmaceuticals (Anuradha et al., 2014).
Potential Applications
- Biological Evaluation : While direct studies on the biological activities of this compound are not available, related research on similar compounds assesses their potential in medical and biological applications. For example, the synthesis and evaluation of acyclic pyridine C-nucleosides indicate a methodology for discovering compounds with antiviral or anticancer properties (Hemel et al., 1994).
properties
IUPAC Name |
5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-10-4-5-11(16-8-10)12(18)17-13(9-15)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSUWXHNISFJEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=NC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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